molecular formula C13H18 B14500782 2-But-2-enyl-1,3,5-trimethylbenzene CAS No. 63435-25-6

2-But-2-enyl-1,3,5-trimethylbenzene

Cat. No.: B14500782
CAS No.: 63435-25-6
M. Wt: 174.28 g/mol
InChI Key: IEEFGVBHKUHLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-But-2-enyl-1,3,5-trimethylbenzene is an organic compound with the molecular formula C₁₃H₁₈ It is a derivative of benzene, where the benzene ring is substituted with a but-2-enyl group and three methyl groups at positions 1, 3, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-but-2-enyl-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene (mesitylene) with a suitable but-2-enyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction proceeds as follows: [ \text{C₆H₃(CH₃)₃} + \text{CH₂=CH-CH₂-CH₃} \xrightarrow{\text{AlCl₃}} \text{C₆H₂(CH₃)₃-CH₂=CH-CH₂-CH₃} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-But-2-enyl-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogenation of the double bond in the but-2-enyl group can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the methyl groups and the but-2-enyl group can direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, H₂SO₄

    Reduction: H₂, Pd/C

    Substitution: AlCl₃, FeCl₃, H₂SO₄

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

2-But-2-enyl-1,3,5-trimethylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-but-2-enyl-1,3,5-trimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance structures.

Comparison with Similar Compounds

    1,3,5-Trimethylbenzene (Mesitylene): A precursor for the synthesis of 2-but-2-enyl-1,3,5-trimethylbenzene.

    1,2,4-Trimethylbenzene (Pseudocumene): An isomer of mesitylene with different substitution patterns.

    1,2,3-Trimethylbenzene (Hemimellitene): Another isomer of mesitylene with unique properties.

Properties

CAS No.

63435-25-6

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

2-but-2-enyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C13H18/c1-5-6-7-13-11(3)8-10(2)9-12(13)4/h5-6,8-9H,7H2,1-4H3

InChI Key

IEEFGVBHKUHLGZ-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1=C(C=C(C=C1C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.